フォトバイオチンアセテート

概要

説明

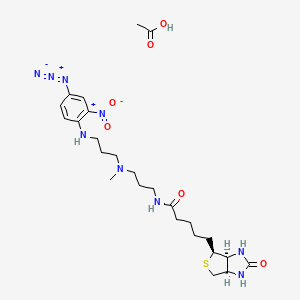

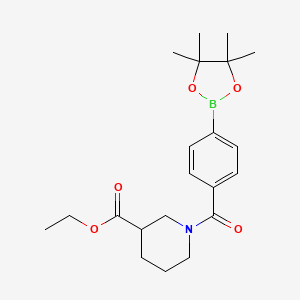

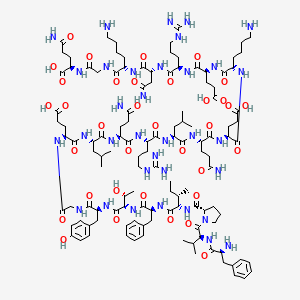

Photobiotin acetate is a photo-activatable analog of biotin primarily used for labeling DNA, RNA, and proteins . It is composed of a biotin group, a linker group, and a photoreactive arylazide group . Probes prepared using photobiotin can detect target DNA as little as 0.5 pg .

Synthesis Analysis

Photobiotin acetate is synthesized by mixing nucleic acids with a photoactivatable analog of biotin, called photobiotin . This mixture is then irradiated briefly with visible light, resulting in the stable linkage of one biotin to every 100–150 nucleotides . The precise nature/site of the linkage is unknown, but it is stable under hybridization conditions and is presumably covalent .

Molecular Structure Analysis

Photobiotin acetate has the chemical formula C23H35N9O4S . It is composed of a biotinyl group, a linker group, and a photoreactive arylazide group . The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules .

Chemical Reactions Analysis

Photobiotin acetate reacts with any organic material, making it essential that nucleic acids used as probes be highly purified and free from any contaminating DNA, RNA, proteins, or buffers such as Tris . Inorganic salts may also inhibit the biotinylation of nucleic acids .

Physical and Chemical Properties Analysis

Photobiotin acetate is a photo-activatable biotin analogue used for the reproducible and scalable preparation of stable DNA and RNA probes . Nucleic acid probes prepared with photobiotin will detect as little as 0.5 pg of target DNA .

科学的研究の応用

DNA 標識

フォトバイオチンアセテートは、ハイブリダイゼーションのためのDNAプローブの標識に広く使用されています . これは、一本鎖DNAと線状または超らせん状の二本鎖DNAを標識することができます . これは、特にゲノム関連性を決定するDNA-DNAハイブリダイゼーションを含む研究において、分子生物学研究の貴重なツールとなっています .

RNA 標識

DNAに加えて、フォトバイオチンアセテートはRNAの標識にも使用できます . これは、RNA-RNAまたはRNA-DNAハイブリダイゼーションを含む研究で特に役立ちます .

タンパク質標識

フォトバイオチンアセテートは、主にタンパク質の標識に使用されるビオチンの光活性化アナログです . これにより、研究者はさまざまな生物学的システムにおけるタンパク質相互作用とダイナミクスを研究できます .

疾患診断

ビオチン標識プローブの標的核酸へのハイブリダイゼーションは、疾患の日常的な診断にますます使用されています . フォトバイオチンアセテートは、核酸を標識する能力があるため、このプロセスで重要な役割を果たします .

研究室での用途

フォトバイオチンアセテートは、研究室でますます使用されています . 2つの相補的なヌクレオチド配列間の二重鎖を形成する能力は、さまざまな研究用途で特に役立ちます .

検出方法の開発

フォトバイオチンアセテートは、比色検出方法の開発に使用されてきました . 結合したプローブは、通常、アビジン酵素コンジュゲートまたはストレプトアビジン酵素複合体の結合によって検出され、その後、結合した酵素が無色の基質を有色の産物に変換する比色反応が続きます .

作用機序

- Photobiotin acetate is photoactivatable. When exposed to strong light, its aryl azide groups are converted to an aryl nitrene, which is highly reactive .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

Photobiotin acetate is light-sensitive and is stable for at least a year when stored at -20°C in the dark . It is increasingly being utilized in the research laboratory and for the routine diagnosis of disease . These probes are as sensitive as radioactive probes in Northern, Southern, and dot blot analyses, and should be particularly suited to hybridization in situ and the routine diagnosis of disease .

生化学分析

Biochemical Properties

Photobiotin acetate plays a significant role in biochemical reactions, particularly in the study of protein interactions and enzymatic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Cellular Effects

Photobiotin acetate has profound effects on various types of cells and cellular processes. It influences cell function by labeling DNA, RNA, and proteins, which can be used for the detection of these molecules . This labeling process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Photobiotin acetate relies on its unique capability to selectively bind to specific proteins and enzymes . Through its biotin moiety, Photobiotin acetate forms interactions with biotin-binding proteins, while its acetate moiety engages with other proteins and enzymes .

Temporal Effects in Laboratory Settings

Photobiotin acetate is stable for at least a year when stored at −20°C in the dark . A solution of Photobiotin acetate in a sealed Eppendorf tube is stable on the laboratory bench under normal lighting conditions for a minimum of several hours .

Metabolic Pathways

Photobiotin acetate is involved in various metabolic pathways, particularly those related to the labeling of DNA, RNA, and proteins

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-AYEYRVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585051 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96087-38-6 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Photobiotin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)